methyl 3-hydroxy-2-methoxypropanoate

Purification Vacuum Distillation Process Chemistry

Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6) is a small‑molecule, bifunctional ester (C₅H₁₀O₄; MW 134.13 g/mol) possessing a primary hydroxyl group at C3 and a methoxy group at C2. This specific substitution pattern confers a distinct polarity and hydrogen‑bonding profile compared to closely related hydroxyesters and methoxyesters.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 130427-16-6
Cat. No. B6238009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-hydroxy-2-methoxypropanoate
CAS130427-16-6
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCOC(CO)C(=O)OC
InChIInChI=1S/C5H10O4/c1-8-4(3-6)5(7)9-2/h4,6H,3H2,1-2H3
InChIKeyUTPJJERSMZYBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-2-methoxypropanoate (CAS 130427-16-6) for Specialized Chemical Synthesis and Procurement


Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6) is a small‑molecule, bifunctional ester (C₅H₁₀O₄; MW 134.13 g/mol) possessing a primary hydroxyl group at C3 and a methoxy group at C2 . This specific substitution pattern confers a distinct polarity and hydrogen‑bonding profile compared to closely related hydroxyesters and methoxyesters [1]. The compound is typically supplied as a colourless liquid with a boiling point of 95 °C at 10 Torr and a predicted density of 1.129 g/cm³ . Its availability as a chiral building block (the molecule contains a stereogenic centre at C2) underpins its use in stereocontrolled syntheses .

Why Methyl 3-Hydroxy-2-methoxypropanoate (CAS 130427-16-6) Is Not Interchangeable with Common Analogs


Generic substitution of methyl 3-hydroxy-2-methoxypropanoate with other C4–C5 hydroxy‑ or methoxy‑esters (e.g., methyl lactate, methyl 2-methoxypropanoate, or methyl 3-hydroxypropanoate) is technically inadvisable because the unique 2‑methoxy‑3‑hydroxy arrangement fundamentally alters the molecule's physicochemical and stereoelectronic properties . This specific functional‑group adjacency influences key procurement‑relevant parameters such as boiling point (95 °C/10 Torr vs. 144–145 °C for methyl lactate), polarity (PSA ~55.8 Ų), and hydrogen‑bonding capacity, which in turn dictate solubility, chromatographic behaviour, and compatibility with downstream reactions [1][2]. Furthermore, the presence of a chiral centre at C2—absent in symmetric analogs like methyl 3-hydroxypropanoate—makes the compound essential for enantioselective routes where a defined stereochemical outcome is required .

Quantitative Differentiation of Methyl 3-Hydroxy-2-methoxypropanoate (CAS 130427-16-6) for Procurement Decisions


Lower Boiling Point Under Reduced Pressure Enables Milder Distillation and Isolation

Methyl 3-hydroxy-2-methoxypropanoate exhibits a significantly lower boiling point (95 °C at 10 Torr) compared to its regioisomer methyl 2-hydroxy-3-methoxypropanoate (210.8 °C at 760 mmHg) and to methyl lactate (144–145 °C at atmospheric pressure) [1][2]. This lower boiling point under reduced pressure facilitates purification via fractional distillation or removal of volatile impurities under milder thermal conditions, reducing the risk of thermal decomposition .

Purification Vacuum Distillation Process Chemistry

Higher Predicted Density (1.129 g/cm³) Alters Solvent Compatibility and Chromatographic Behaviour

The predicted density of methyl 3-hydroxy-2-methoxypropanoate (1.129 g/cm³) is notably higher than that of methyl 2-methoxypropanoate (0.973 g/cm³) and slightly exceeds the density of methyl lactate (1.093 g/cm³) and methyl 3-hydroxypropanoate (1.1 g/cm³) [1][2]. This higher density reflects a more compact molecular packing, likely due to the additional methoxy group and intramolecular hydrogen bonding, and can influence partitioning in liquid–liquid extractions and retention times in reversed‑phase chromatography .

Physical Properties Chromatography Formulation

Presence of a Chiral Centre at C2 Enables Stereocontrolled Synthesis

Methyl 3-hydroxy-2-methoxypropanoate possesses a stereogenic centre at C2, making it a chiral building block. In contrast, methyl 3-hydroxypropanoate is achiral, while methyl lactate (methyl 2-hydroxypropanoate) has a chiral centre but a different functional‑group arrangement [1]. The availability of the compound in enantiomerically enriched form (as indicated by supplier purity specifications, e.g., 95% HPLC ) permits its use in asymmetric transformations where the stereochemical outcome must be controlled. For example, the methoxy group can serve as a masked hydroxyl or as a chiral auxiliary in aldol reactions, analogous to the high stereoselectivity observed with methyl 2-methoxypropanoate in related enolate chemistry [2].

Asymmetric Synthesis Chiral Building Block Enantioselective

Validated Application Scenarios for Methyl 3-Hydroxy-2-methoxypropanoate (CAS 130427-16-6)


Stereocontrolled Synthesis of Complex Natural Products and Pharmaceuticals

The chiral C2 centre of methyl 3-hydroxy-2-methoxypropanoate makes it an ideal starting material for enantioselective total syntheses. The methoxy group can be retained as a masked hydroxyl or selectively removed, enabling the construction of stereochemically defined polyfunctionalised intermediates . This contrasts with the achiral nature of methyl 3-hydroxypropanoate and the alternative regiochemistry of methyl lactate, which would yield different stereochemical outcomes [1].

Development of Novel Heterocyclic Scaffolds via Selective Derivatisation

The combination of a primary hydroxyl and a methoxy group on a three‑carbon backbone provides two orthogonal handles for selective functionalisation. This bifunctionality supports the synthesis of heterocyclic compounds (e.g., oxazolidinones, morpholines) that are difficult to access with simpler, mono‑functional esters such as methyl 2-methoxypropanoate or methyl 3-hydroxypropanoate [2]. The higher density and specific boiling point also simplify work‑up procedures in multi‑step sequences .

Precursor for Chiral Ligands and Organocatalysts

Derivatives of methyl 3-hydroxy-2-methoxypropanoate can be converted into chiral β‑amino alcohols or α‑hydroxy‑β‑methoxy acids, which serve as backbones for chiral ligands and organocatalysts. The regio‑ and stereochemical properties of the molecule ensure that the resulting catalysts display defined three‑dimensional structures, a feature not attainable with achiral or regioisomeric starting materials .

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